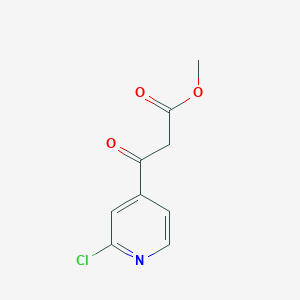

![molecular formula C9H16N2O2S B11887127 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure ist eine komplexe organische Verbindung mit der Summenformel C10H17NO2S. Sie zeichnet sich durch eine spirocyclische Struktur aus, die ein Thia- und ein Diazaringsystem umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure beinhaltet typischerweise die Bildung des spirocyclischen Kerns, gefolgt von Modifikationen der funktionellen Gruppen. Eine gängige Methode umfasst die Reaktion eines geeigneten Thiols mit einem Diazacycloalkan unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern oft den Einsatz einer Base, wie z. B. Natriumhydroxid, und eines Lösungsmittels wie Methanol .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Eine großtechnische Synthese würde wahrscheinlich eine Optimierung der Labormethoden beinhalten, um höhere Ausbeuten und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom im Thiaring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen, die an den spirocyclischen Kern gebunden sind, zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an den Stickstoffatomen im Diazaringsystem auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .

Wissenschaftliche Forschungsanwendungen

8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Sie wird auf ihre potenziellen Antikrebs- und Antiulkusaktivitäten untersucht.

Materialwissenschaften: Die einzigartige spirocyclische Struktur macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie wird angenommen, dass sie mit Enzymen oder Rezeptoren interagiert, die an Krankheitswegen beteiligt sind. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber Studien deuten darauf hin, dass sie bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren könnte .

Wirkmechanismus

The mechanism of action of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decan-2,4-dion: Diese Verbindung hat eine ähnliche spirocyclische Struktur, unterscheidet sich aber in ihren funktionellen Gruppen und ihrer biologischen Aktivität.

8-Benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-on: Eine weitere verwandte Verbindung mit Modifikationen im Diazaringsystem, die unterschiedliche pharmakologische Eigenschaften zeigt.

Einzigartigkeit

8-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-carbonsäure ist einzigartig durch ihre spezifische Kombination aus einem Thia- und einem Diazaringsystem, die ihr besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

IUPAC Name |

8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-11-4-2-9(3-5-11)10-7(6-14-9)8(12)13/h7,10H,2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXUJFHADWDPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-1,3-diazaspiro[4.5]dec-2-ene](/img/structure/B11887069.png)

![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)

![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane](/img/structure/B11887088.png)

![2,5,7-Trimethyl-2,3,4,9b-tetrahydro-1H-indeno[1,2-c]pyridine](/img/structure/B11887100.png)

![5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one](/img/structure/B11887103.png)

![4,6,9-Trimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11887107.png)

![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)